XLogP3 Lipophilicity Differentiation: 3-Acetyl vs. 2,4,5-Trimethylphenyl Analog
The target compound 2097860-10-9 exhibits an XLogP3 value of 2.1, which is substantially lower than the 3.6 value computed for the 2,4,5-trimethylbenzene-1-sulfonamide analog (CAS 2097897-87-3) [1]. This 1.5 log-unit difference translates to approximately a 30-fold difference in predicted octanol-water partition coefficient, indicating that 2097860-10-9 resides in a more favorable lipophilicity range for oral bioavailability according to Lipinski's rule-of-five guidelines. Furthermore, the topological polar surface area (TPSA) of 2097860-10-9 (105 Ų) exceeds that of the trimethyl analog (87.9 Ų), suggesting superior aqueous solubility potential [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; TPSA = 105 Ų (CAS 2097860-10-9) |
| Comparator Or Baseline | CAS 2097897-87-3 (N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,4,5-trimethylbenzene-1-sulfonamide): XLogP3 = 3.6; TPSA = 87.9 Ų |
| Quantified Difference | ΔXLogP3 = −1.5; ΔTPSA = +17.1 Ų |
| Conditions | Computed properties from standardised PubChem-derived entries; consistent calculation methodology across compounds [1]. |
Why This Matters
The lower lipophilicity and higher polarity of 2097860-10-9 predict better aqueous solubility and a reduced risk of CYP450-mediated metabolism compared to the trimethylphenyl analog, making it more suitable for in vitro enzymatic or cell-based assays where DMSO stock solubility and non-specific binding are concerns.
- [1] Kuujia. Comparative computed properties: CAS 2097860-10-9, 2097897-87-3, 2097891-27-3, 2097916-65-7. Kuujia Chemical Database. Accessed 2026. View Source
